molecular formula C8H5Br3ClNO B14697610 2-Chloro-2',4',5'-tribromoacetanilide CAS No. 23543-07-9

2-Chloro-2',4',5'-tribromoacetanilide

Cat. No.: B14697610
CAS No.: 23543-07-9
M. Wt: 406.29 g/mol
InChI Key: MBZFIMRWWDEFOK-UHFFFAOYSA-N
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Description

2-Chloro-2’,4’,5’-tribromoacetanilide is a chemical compound with the molecular formula C8H5Br3ClNO and a molecular weight of 406.3 g/mol . It is known for its unique structure, which includes a chloro group and three bromo groups attached to an acetanilide core.

Preparation Methods

The synthesis of 2-Chloro-2’,4’,5’-tribromoacetanilide typically involves the bromination of 2-chloroacetanilide. The reaction conditions often include the use of bromine in the presence of a catalyst or under specific temperature conditions to ensure selective bromination at the 2’, 4’, and 5’ positions . Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Chloro-2’,4’,5’-tribromoacetanilide undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and acids or bases for hydrolysis. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

2-Chloro-2’,4’,5’-tribromoacetanilide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-2’,4’,5’-tribromoacetanilide involves its interaction with specific molecular targets. The chloro and bromo groups play a crucial role in its reactivity and interactions with biological molecules. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, depending on the specific application and context .

Comparison with Similar Compounds

2-Chloro-2’,4’,5’-tribromoacetanilide can be compared with other halogenated acetanilides, such as:

  • 2-Chloro-4’,5’-dibromoacetanilide
  • 2-Chloro-2’,4’-dibromoacetanilide
  • 2-Chloro-2’,5’-dibromoacetanilide

These compounds share similar structures but differ in the number and positions of halogen atoms. The unique combination of chloro and three bromo groups in 2-Chloro-2’,4’,5’-tribromoacetanilide gives it distinct chemical and biological properties .

Properties

CAS No.

23543-07-9

Molecular Formula

C8H5Br3ClNO

Molecular Weight

406.29 g/mol

IUPAC Name

2-chloro-N-(2,4,5-tribromophenyl)acetamide

InChI

InChI=1S/C8H5Br3ClNO/c9-4-1-6(11)7(2-5(4)10)13-8(14)3-12/h1-2H,3H2,(H,13,14)

InChI Key

MBZFIMRWWDEFOK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)Br)NC(=O)CCl

Origin of Product

United States

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